molecular formula C27H30FN5O3 B2813939 N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242953-49-6

N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2813939
CAS No.: 1242953-49-6
M. Wt: 491.567
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core with functional substitutions:

  • Cyclohexyl group: Attached to the carboxamide moiety, contributing steric bulk and lipophilicity.
  • 4-Fluorobenzyl group: Positioned at the 2nd position of the triazoloquinazoline core, introducing electron-withdrawing effects.
  • Isobutyl group: At the 4th position, enhancing hydrophobic interactions.
  • 1,5-Dioxo system: Stabilizes the tetrahydroquinazoline framework, influencing tautomerism and hydrogen-bonding capacity.

Properties

IUPAC Name

N-cyclohexyl-2-[(4-fluorophenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O3/c1-17(2)15-31-25(35)22-13-10-19(24(34)29-21-6-4-3-5-7-21)14-23(22)33-26(31)30-32(27(33)36)16-18-8-11-20(28)12-9-18/h8-14,17,21H,3-7,15-16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZKWKAAHOVHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazoloquinazoline Family

Compound A : 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
  • Substituent Differences :
    • Halogen : 3-Chlorobenzyl (Compound A) vs. 4-Fluorobenzyl (Target Compound).
    • Alkyl Groups : Diisobutyl (Compound A) vs. Single Isobutyl (Target Compound).
  • Impact :
    • The chlorine atom in Compound A increases electron-withdrawing effects but reduces metabolic stability compared to fluorine.
    • Diisobutyl substitution may enhance lipophilicity but reduce solubility relative to the target compound’s single isobutyl group.
Compound B : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
  • Core Structure : 1,2,4-Triazole vs. Triazoloquinazoline.
  • Functional Groups :
    • Sulfonyl groups in Compound B introduce strong electron-withdrawing effects, contrasting with the benzyl groups in the target compound.
    • Fluorine positioning : 2,4-Difluorophenyl in Compound B vs. 4-Fluorobenzyl in the target compound.
  • Tautomerism : Compound B exists in equilibrium between thione and thiol tautomers, unlike the rigid dioxo system in the target compound .
Table 1: Key Properties of Selected Compounds
Property Target Compound Compound A Compound B
Core Structure Triazoloquinazoline Triazoloquinazoline 1,2,4-Triazole
Halogen Substituent 4-Fluorobenzyl 3-Chlorobenzyl 2,4-Difluorophenyl
Alkyl Groups Isobutyl Diisobutyl Phenylsulfonyl
Tautomerism Fixed dioxo system Fixed dioxo system Thione ↔ Thiol equilibrium
IR Spectral Features C=O bands at 1663–1682 cm⁻¹ Not reported C=S bands at 1247–1255 cm⁻¹

Functional Group Effects on Reactivity and Stability

  • Fluorine vs. Chlorine :
    • The 4-fluorobenzyl group in the target compound offers improved metabolic stability and reduced toxicity compared to chlorine in Compound A.
    • Chlorine’s larger atomic size may increase steric hindrance in Compound A, affecting binding affinity .
  • Isobutyl vs. Diisobutyl :
    • The single isobutyl group in the target compound balances lipophilicity and solubility, whereas diisobutyl in Compound A may overly favor hydrophobic interactions, limiting aqueous solubility.
  • Sulfonyl vs. Benzyl :
    • Compound B’s sulfonyl groups enhance acidity and hydrogen-bonding capacity, contrasting with the neutral benzyl groups in the target compound .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols typical of triazoloquinazoline derivatives. Critical steps include:

  • Precursor preparation : Cyclocondensation of substituted hydrazines with carbonyl intermediates under reflux in ethanol or dimethylformamide (DMF) .
  • Triazole ring formation : Use of benzyltributylammonium bromide as a phase-transfer catalyst to enhance reaction efficiency .
  • Final functionalization : Amidation or alkylation reactions at the quinazoline carboxamide position, requiring anhydrous conditions and inert gas (N₂/Ar) .

Q. Optimal Conditions Table

ParameterOptimal Range
SolventEthanol, DMF
Temperature80–120°C (reflux)
CatalystBenzyltributylammonium bromide
Reaction Time4–12 hours
Yield OptimizationTLC monitoring (hexane:EtOAc)

Q. What spectroscopic methods are essential for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and regiochemistry (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, cyclohexyl protons at δ 1.2–2.0 ppm) .
  • IR Spectroscopy : Detect carbonyl stretches (1,5-dioxo groups at ~1700 cm⁻¹) and triazole C-N vibrations (~1600 cm⁻¹) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ expected m/z ~550–600) and purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?

  • Contradiction Analysis : If NMR signals overlap (e.g., isobutyl vs. cyclohexyl protons), use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
  • X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in DCM/hexane .
  • High-Resolution MS : Differentiate isobaric impurities (e.g., residual precursors) with HRMS (accuracy <5 ppm) .

Q. What experimental strategies optimize bioactivity while minimizing cytotoxicity?

  • Structure-Activity Relationship (SAR) Design :
    • Modify substituents : Replace 4-fluorobenzyl with 3-trifluoromethylphenyl to enhance target binding .
    • Scaffold hopping : Compare triazoloquinazoline activity with imidazoquinazoline analogs .
  • In Vitro Assays :
    • Cytotoxicity Screening : Use MTT assays against HEK-293 (normal) vs. HeLa (cancer) cells, adjusting IC₅₀ thresholds to >50 µM for selectivity .
    • Enzyme Inhibition : Test kinase or protease inhibition via fluorescence polarization assays .

Q. How can computational methods guide the design of derivatives?

  • Molecular Docking : Use AutoDock Vina to predict binding to EGFR (PDB: 1M17) or PARP-1 (PDB: 5DS3), prioritizing derivatives with ΔG < -8 kcal/mol .
  • ADMET Prediction : Employ SwissADME to optimize logP (2–5) and reduce hepatotoxicity (CYP450 inhibition scores <0.5) .
  • MD Simulations : Assess triazoloquinazoline stability in lipid bilayers (100 ns simulations) to predict blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. How to address low yields in the final amidation step?

  • Catalyst Screening : Test HATU vs. EDCI/HOBt for carboxamide coupling efficiency .
  • Solvent Polarity : Switch from DMF to THF for sterically hindered amines .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 100°C .

Q. What protocols ensure reproducibility in biological assays?

  • Standardized Cell Lines : Use ATCC-validated HeLa and MCF-7 cells with passage numbers <20 .
  • Dose-Response Curves : Perform 3 independent replicates with 8-point dilution series (1 nM–100 µM) .
  • Positive Controls : Include doxorubicin (cytotoxicity) and staurosporine (apoptosis) for assay validation .

Data Interpretation and Reporting

Q. How to statistically validate conflicting bioactivity results across labs?

  • Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models (RevMan software) .
  • Bland-Altman Plots : Assess inter-lab variability in IC₅₀ values .
  • Public Repositories : Deposit raw data in ChEMBL or PubChem for cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.